molecular formula C12H13N3O4 B3373655 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1011397-05-9

2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3373655
CAS No.: 1011397-05-9
M. Wt: 263.25 g/mol
InChI Key: ZTMILQNORKXEJA-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is an organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methoxycarbonyl and dimethyl groups, as well as an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methoxycarbonyl group is usually done via esterification reactions, where methanol and a suitable carboxylic acid derivative are used. The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for esterification, and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-b]pyridine core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazolo[3,4-b]pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological studies due to its potential pharmacological properties. It is being investigated for its activity as an enzyme inhibitor, receptor modulator, and potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl and dimethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
  • 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to the specific positioning of its methoxycarbonyl and dimethyl groups, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

2-(4-methoxycarbonyl-3,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-6-4-8(12(18)19-3)10-7(2)14-15(5-9(16)17)11(10)13-6/h4H,5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMILQNORKXEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 5
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 6
2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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